Product packaging for Boldenone undecylenate(Cat. No.:CAS No. 13103-34-9)

Boldenone undecylenate

Cat. No.: B1667362
CAS No.: 13103-34-9
M. Wt: 452.7 g/mol
InChI Key: AHMMSNQYOPMLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boldenone undecylenate is a synthetic anabolic-androgenic steroid (AAS) and a veterinary pharmaceutical compound . It is chemically described as the 17β-undecylenate ester of boldenone (Δ1-testosterone) and has a molecular formula of C30H44O3 and a molecular mass of 452.68 g·mol⁻¹ . This compound acts as a long-lasting prodrug; upon intramuscular injection, it is slowly released from the oil depot and hydrolyzed into the active substance, boldenone, which acts as an agonist of the androgen receptor (AR) . Its mechanism involves binding to the androgen receptor and regulating gene transcription, leading to its observed effects . Originally developed for clinical use in humans in the 1960s, it is now primarily used in veterinary medicine, mainly for horses, under brand names such as Equipoise . Its main applications in research are linked to its strong anabolic effects, which promote protein synthesis and muscle growth, and its moderate androgenic potency . Studies have investigated its effects on weight gain and feed conversion efficiency in animals . Research has also elucidated its pharmacokinetic profile, including an elimination half-life of approximately 14 days when administered via intramuscular injection . Beyond its anabolic properties, this compound is a valuable tool in scientific investigations of the adverse effects of AAS abuse. Research in animal models has shown that this compound administration can cause significant harmful effects on reproductive functions, including reduced testes weight, serum testosterone levels, and sperm motility . Furthermore, studies link its use to hepatorenal impairment mediated by oxidative damage, characterized by increased malondialdehyde (MDA) levels and dysregulation of antioxidant enzymes . It is also classified by the International Agency for Research on Cancer (IARC) in class 2A as a probable human carcinogen . This product is supplied for research purposes only, strictly within laboratory settings. It is classified as a DEA Schedule III controlled substance in the United States and is not approved for human use or consumption . This product is labeled "For Research Use Only (RUO)" and must not be used for personal, cosmetic, or veterinary therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O3 B1667362 Boldenone undecylenate CAS No. 13103-34-9

Properties

IUPAC Name

(10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) undec-10-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMMSNQYOPMLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864361
Record name 3-Oxoandrosta-1,4-dien-17-yl undec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13103-34-9
Record name Boldenone undec-10-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Synthesis and Biocatalytic Production of Boldenone Undecylenate

Chemoenzymatic Asymmetric Synthesis Methodologies

The chemoenzymatic synthesis of boldenone (B1667361) and its subsequent esterification to boldenone undecylenate represents a sophisticated approach that combines biological and chemical reactions. rsc.orgresearchgate.net This strategy often begins with a readily available steroid precursor, such as 4-androstene-3,17-dione (4-AD), and utilizes enzymatic processes to introduce key structural modifications. rsc.orgresearchgate.net

A pivotal development in the synthesis of boldenone involves the use of engineered enzymes to catalyze specific transformations with high efficiency and selectivity. rsc.org Researchers have successfully engineered a 3-ketosteroid-Δ¹-dehydrogenase (Δ¹-KstD) for enhanced activity in converting 4-androstene-3,17-dione. rsc.org This engineered enzyme, when paired with a newly identified carbonyl reductase (17β-CR) from Empedobacter stercoris within a single Escherichia coli cell, facilitates a direct and efficient synthesis of boldenone. rsc.org

The engineered Δ¹-KstD, specifically the ReM2 (I51L/I350T) variant, demonstrates a five-fold and three-fold increase in Δ¹-dehydrogenation activity towards 4-AD and testosterone (B1683101), respectively, compared to the wild-type enzyme. rsc.org This enhanced activity, combined with the strong C17-carbonyl reduction capability of 17β-CR, allows for the complete conversion of 4-AD into (+)-boldenone. rsc.org

Cascade biotransformations, where multiple enzymatic reactions occur sequentially in a single pot, offer a streamlined and efficient route for producing boldenone from various precursors. nih.govmdpi.comnih.gov This approach minimizes the need for isolating intermediates, thereby reducing waste and production costs. nih.gov

One notable example is the one-pot synthesis of boldenone from phytosterols. nih.govmdpi.comnih.gov This process utilizes a two-stage cascade biotransformation. In the first stage, microorganisms such as Mycolicibacterium neoaurum convert phytosterols into androstenedione (B190577) (AD) or androstadienedione (ADD). nih.govmdpi.comnih.gov In the second stage, the mycelium of a fungus like Curvularia sp., which exhibits high 17β-hydroxysteroid dehydrogenase (17β-HSD) activity, reduces ADD to boldenone with over 90% efficiency. nih.govmdpi.comnih.gov The ascomycete Curvularia sp. VKM F-3040, for instance, has been shown to convert ADD at concentrations of 4 g/L and 10 g/L to boldenone with molar yields of 97% and 78%, respectively. nih.govmdpi.comnih.gov

MicroorganismPrecursorProductMolar Yield (%)
Curvularia sp. VKM F-3040Androstadienedione (4 g/L)Boldenone97
Curvularia sp. VKM F-3040Androstadienedione (10 g/L)Boldenone78

Continuous Flow Synthesis Techniques for Scalable Production

For large-scale and efficient production, continuous flow synthesis has emerged as a superior alternative to traditional batch processing. rsc.orgresearchgate.net This technique has been successfully applied to the biocatalytic synthesis of boldenone, achieving a significantly higher space-time yield (STY). rsc.org

Synthesis MethodProductSpace-Time Yield (STY)Overall Yield (%)
Batch Synthesis(+)-Boldenone1.09 g L⁻¹ h⁻¹-
Continuous Flow(+)-Boldenone10.83 g L⁻¹ h⁻¹-
Fully Continuous Flow(+)-Boldenone Undecylenate-75

Precursor Bioconversion Strategies for Boldenone

The bioconversion of readily available precursors like phytosterols and androstenedione is a cornerstone of the green production of boldenone. nih.govmdpi.comnih.gov These strategies leverage the metabolic pathways of various microorganisms to perform complex chemical transformations.

Phytosterols, abundant in plant materials, can be microbially transformed into key steroid intermediates. nih.govmdpi.comasm.org The biochemical pathway involves the oxidative degradation of the phytosterol side chain by actinobacteria, primarily from the Mycolicibacterium genus, to produce androstenedione (AD) and androstadienedione (ADD). nih.gov

For example, Mycolicibacterium neoaurum strains can convert phytosterols at concentrations of 5 g/L or 10 g/L into AD or ADD at concentrations of 2.5 g/L or 5 g/L, respectively. nih.govmdpi.comnih.gov A newly isolated Pseudomonas aeruginosa has also demonstrated the ability to biotransform corn oil phytosterols into boldenone, with the proposed pathway involving the conversion of phytosterol to AD, which is then reduced to testosterone, and subsequently, both ADD and testosterone are converted to boldenone. nih.gov

MicroorganismSubstrateIntermediate Products
Mycolicibacterium neoaurumPhytosterolsAndrostenedione (AD), Androstadienedione (ADD)
Pseudomonas aeruginosaCorn Oil PhytosterolsAndrostenedione (AD), Testosterone

The conversion of androstenedione (AD) to boldenone is a critical step that has been optimized using biocatalytic methods. nih.gov An ordered biotransformation system employing Arthrobacter simplex and a recombinant Pichia pastoris expressing 17β-hydroxysteroid dehydrogenase from Saccharomyces cerevisiae has been developed for this purpose. nih.gov

This sequential process involves the C1,2 dehydrogenation of AD by A. simplex, followed by the 17β-carbonyl reduction by the recombinant P. pastoris. nih.gov To prevent the oxidation of the desired boldenone product by A. simplex, the reaction system is inactivated before the addition of the recombinant yeast. nih.gov This optimized process can generate 4.2 g/L of boldenone from 5.0 g/L of AD, achieving a productivity of 83%, which is reported to be the highest for a biological method. nih.gov

Metabolic Profiling and Pharmacokinetic Investigations in Non Human Animal Species

Identification and Characterization of Boldenone (B1667361) Metabolites

The metabolism of Boldenone, the active compound released from Boldenone Undecylenate, results in a variety of derivatives that are excreted from the body. These metabolites can exist in either a free, unconjugated state or as conjugates, primarily with glucuronic acid or sulfate (B86663).

Free and Conjugated Forms of Boldenone and its Metabolites

Following administration, Boldenone (17β-Boldenone) undergoes several biotransformation reactions. The primary metabolites identified across species include its epimer, 17α-Boldenone, and the reduced metabolite, 5β-androst-1-en-17β-ol-3-one (B1164880).

In cattle, studies have identified 17α-Boldenone as a major metabolite. ugent.benih.gov After intramuscular treatment of a male calf with this compound, both 17α- and 17β-Boldenone were found in the urine. ugent.be Another significant metabolite found is 5β-androst-1-en-17β-ol-3-one. nih.gov These compounds are excreted in both free and conjugated forms. nih.govnih.gov

In equine species, similar metabolites are observed. Research has shown that 17α-Boldenone is a primary metabolite found in the glucuronide fraction of urine, while 17β-Boldenone is predominantly found in the sulfoconjugate fraction. rsc.org The presence of these metabolites in both free and conjugated states is a key indicator in metabolic studies. nih.gov

Identified Metabolites of Boldenone in Animal Species
MetaboliteChemical NameSpecies Detected InCommon Forms
17β-BoldenoneAndrosta-1,4-dien-17β-ol-3-oneBovine, EquineFree, Glucuronide, Sulfate
17α-BoldenoneAndrosta-1,4-dien-17α-ol-3-oneBovine, EquineFree, Glucuronide
5β-androst-1-en-17β-ol-3-one5β-androst-1-en-17β-ol-3-oneBovineFree, Conjugated
Androsta-1,4-diene-3,17-dione (ADD)Androsta-1,4-diene-3,17-dioneBovineFree

Role of Glucuronidation and Sulfoconjugation in Metabolic Clearance

Phase II metabolic reactions, specifically glucuronidation and sulfoconjugation, are crucial for the clearance of Boldenone and its metabolites. These processes increase the water solubility of the steroid compounds, facilitating their excretion via urine and bile.

In horses, both conjugation pathways are significant. Studies have reported the direct detection of Boldenone sulfate and Boldenone glucuronide in equine urine. nih.gov Following administration of this compound, Boldenone sulfate was identified as the major phase II metabolite, with 17-epiboldenone glucuronide being a minor one. nih.gov This indicates that both sulfation and glucuronidation are active pathways in equine metabolic clearance. dtu.dk

In bovine species, conjugation is also a primary route of elimination. The unambiguous demonstration of Boldenone administration in cattle often relies on the identification of its metabolites in the conjugate fraction of urine. researchgate.net Research confirms that glucuronidation of the 17β-hydroxy group is a well-established pathway for steroids like Boldenone in cattle. dtu.dk

In Vitro Metabolic Transformation Studies

To elucidate the specific biochemical pathways involved in Boldenone metabolism, researchers utilize in vitro systems such as liver preparations and hepatocyte cultures. These studies provide a controlled environment to identify metabolic reactions and the enzymes responsible.

In vitro experiments using cattle liver microsomal preparations and isolated hepatocytes have been instrumental in identifying several metabolites of 17β-Boldenone. nih.govrsc.org A key metabolic reaction observed in bovine liver tissue is the interconversion of 17β-Boldenone and its oxidized counterpart, Boldione (androsta-1,4-diene-3,17-dione or ADD). nih.gov

Furthermore, these studies have identified hydroxylated metabolites. The formation of 6β-hydroxy-17β-Boldenone in incubations with liver microsomes, particularly in the presence of NADPH, suggests the involvement of cytochrome P450 enzymes in the biotransformation process. nih.gov These in vitro findings help identify potential biomarkers for detecting Boldenone administration in vivo. nih.gov

Comparative Metabolic Studies Across Diverse Animal Models

The metabolism of Boldenone can vary significantly between different animal species. Comparative studies are essential for understanding these differences, which have implications for drug detection and regulation in veterinary medicine and animal sports.

Bovine Metabolism and Excretion Profiles

In bovine species, the metabolism of Boldenone is characterized by the formation of its 17α-epimer. After parenteral administration of this compound to calves, the main metabolite found in urine is 17α-Boldenone, along with the parent 17β-Boldenone. ugent.be

The excretion profile in cattle also differs between urine and feces. While urine contains both 17α- and 17β-Boldenone, fecal samples show a different metabolite pattern. ugent.be In feces, 17α-Boldenone and 5β-androst-1-en-17β-ol-3-one are the most predominant metabolites, whereas 17β-Boldenone is often not detected. ugent.be This differential excretion is critical for selecting the appropriate matrix for residue analysis.

Bovine Excretion Profile of Major Boldenone Metabolites
MatrixPredominant Metabolites
Urine17α-Boldenone, 17β-Boldenone, 5β-androst-1-en-17β-ol-3-one, Androsta-1,4-diene-3,17-dione (ADD)
Feces17α-Boldenone, 5β-androst-1-en-17β-ol-3-one

Equine Metabolism and Endogenous Production Considerations

The metabolism of Boldenone in horses is particularly complex due to the potential for endogenous (natural) production of the steroid. nih.gov Boldenone is known to be produced endogenously in intact male horses, which complicates the interpretation of doping tests. researchgate.netnih.gov

Studies have demonstrated that Boldenone and its precursor, Boldione, are naturally present in the equine testis. nih.govresearchgate.net Their biosynthesis arises from the conversion of testosterone (B1683101) and androstenedione (B190577). researchgate.netnih.gov Furthermore, research has shown that microbial activity in the equine gastrointestinal tract can contribute to the formation of Boldenone from other steroid precursors, which can be observed in both feces and urine. nih.govmadbarn.com

Metabolically, after exogenous administration, Boldenone is extensively conjugated. As mentioned, Boldenone sulfate is a major metabolite in equine urine. nih.govresearchgate.net This has led regulatory bodies in horseracing to establish urinary thresholds for free and conjugated Boldenone to distinguish between endogenous levels and illicit administration in stallions. nih.gov

Murine and Lagomorph Metabolic Pathways

The metabolic pathways of this compound have been investigated in rodent and rabbit models, revealing species-specific biotransformation processes. In lagomorphs, particularly rabbits, the administration of this compound leads to significant physiological and biochemical changes that indicate extensive metabolism. nih.gov Studies have noted histopathological alterations in the testes and liver, suggesting these organs are primary sites for metabolic activity and potential accumulation. nih.govnih.gov The metabolic processing in rabbits is linked to changes in serum testosterone and estradiol (B170435) levels, indicating that the biotransformation pathways intersect with endogenous steroid regulation. bibliotekanauki.pl

In murine models, such as rats, this compound administration has been associated with hepatic and renal effects. researchgate.netekb.eg The liver, in particular, demonstrates a significant role in metabolizing the compound, as evidenced by observed changes in liver enzyme levels and tissue structure. nih.govekb.eg Research in rodents has also utilized hair as a matrix for studying the biodistribution of boldenone, demonstrating its potential for tracing long-term exposure. rsc.org

Table 1: Key Research Findings on Boldenone Metabolism in Murine and Lagomorph Species

Species Primary Metabolic Sites Key Findings Associated Compounds
Rabbit (Lagomorph) Liver, Testes, Epididymis Histopathological alterations indicate metabolic activity and accumulation. nih.govnih.gov Testosterone, Estradiol
Rat (Murine) Liver, Kidneys Hepatic tissue shows degenerative changes, confirming the liver as a key metabolic organ. ekb.eg Not specified
Guinea Pig (Murine) Not specified Hair analysis successfully detected boldenone residues, indicating systemic distribution. rsc.org Boldenone

Other Species (e.g., Porcine, Avian, Aquatic Organisms)

Metabolic studies of boldenone extend to a variety of other animal species, including pigs, birds, and aquatic organisms, each presenting unique metabolic profiles. rsc.org

Porcine: In entire male pigs, 17β-boldenone has been identified in both testis and urine samples, indicating it is a naturally occurring or metabolized steroid in this species. ugent.be Its presence is confined to male pigs, as it has not been detected in female porcine animals. ugent.be

Avian: Investigations in broiler chickens have been conducted to understand the metabolism and tissue distribution of boldenone. nih.gov These studies confirm that boldenone is metabolized, with residues and metabolic byproducts being assessed in muscle, liver, and kidney tissues. researchgate.netnih.gov

Aquatic Organisms: The metabolism of boldenone in aquatic species is a less-explored area, though studies have been reported in fish and crustaceans. rsc.org Research has focused on developing analytical methods to detect veterinary drug residues, including boldenone, in aquacultured fish. rsc.org Furthermore, alternative models using invertebrates such as Neomysis integer have been proposed for studying steroid metabolization, where androstenedione (AED) was identified as a main metabolite of testosterone, and β-boldenone was also frequently detected. researchgate.net

Table 2: Overview of Boldenone Metabolism in Porcine, Avian, and Aquatic Species

Species Category Example Species Primary Tissues/Matrices Studied Key Metabolites/Findings
Porcine Pig Testis, Urine 17β-Boldenone detected in male pigs. ugent.be
Avian Broiler Chicken Muscle, Liver, Kidneys Evidence of metabolism and tissue distribution. researchgate.netnih.gov
Aquatic Fish, Crustaceans Not specified Development of residue detection methods. rsc.org
Aquatic (Invertebrate Model) Neomysis integer Whole organism Androstenedione (AED) and β-boldenone identified as metabolites. researchgate.net

Biological Matrix Analysis for Metabolite Detection

The detection and identification of boldenone and its metabolites are performed across various biological matrices, with urine, feces, and tissues being the most significant for understanding its pharmacokinetic profile. rsc.org

Urinary Excretion Kinetics and Metabolite Identification

Urine is the most frequently analyzed matrix for monitoring boldenone metabolites. rsc.org The excretion kinetics and metabolite profiles vary considerably among species.

In equines, boldenone sulfate can be detected in urine for extended periods, with detection windows lasting up to 42 to 56 days post-administration. madbarn.comnih.gov The primary metabolites identified in horses include 17α-boldenone (mainly in the glucuronic fraction) and 17β-boldenone (predominantly in the sulfoconjugate fraction). rsc.org Additionally, microbial activity within urine can lead to the formation of other compounds, such as Δ1-progesterone. madbarn.comnih.gov

In cattle, 17α-boldenone is the main urinary metabolite, and it can also be of natural origin. ugent.be The majority of boldenone is excreted as a glucuronic acid conjugate. rsc.org The presence of β-boldenone sulfate has been proposed as a potential marker for exogenous administration, as it was detected only in treated cattle. unimi.it

Studies in greyhound dogs have shown that the major urinary metabolites are primarily glucuronide conjugates, with sulfate conjugation appearing to be a minor pathway. researchgate.net

Table 3: Prominent Urinary Metabolites of Boldenone Identified in Various Animal Species

Species Major Metabolites Conjugate Form Detection Notes
Horse 17α-Boldenone, 17β-Boldenone, Δ1-progesterone Glucuronide, Sulfate Detection possible for up to 56 days. nih.gov
Cattle 17α-Boldenone, β-Boldenone sulfate Glucuronide 17α-Boldenone can be endogenous. ugent.be
Dog (Greyhound) Monohydroxylated boldenones, Oxidized boldenone Glucuronide Sulfate conjugation is not a major pathway. researchgate.net

Fecal Elimination Patterns and Metabolite Diversity

Fecal analysis provides alternative insights into the excretion of boldenone, often revealing different metabolite profiles compared to urine due to high microbial activity in the gastrointestinal tract. rsc.orgmadbarn.comnih.gov

In equine fecal matter, microbial activity can result in the formation of boldenone and boldione from precursors like testosterone and androstenedione. madbarn.comresearchgate.net This microbial action also leads to the production of Δ1-progesterone, which was identified for the first time in equine feces. nih.govresearchgate.net

In cattle, fecal samples can contain 17α-boldenone and other related substances. nih.gov The metabolite profile in feces differs from that in urine, notably with the absence of hydroxylated or oxidized products. ugent.be Androsta-1,4-diene-3,17-dione (ADD) has been reported as the main metabolite in the feces of treated animals, contrasting with the urinary profile where 17α-boldenone predominates. rsc.org

Table 4: Metabolites of Boldenone Identified in Fecal Samples

Species Key Metabolites Notes
Horse Boldenone, Boldione, Δ1-progesterone Formation is linked to high microbial activity in fecal matter. madbarn.comnih.gov
Cattle 17α-Boldenone, Androsta-1,4-diene-3,17-dione (ADD) Fecal metabolite profile differs significantly from the urinary profile. rsc.orgugent.be

Tissue Distribution and Accumulation Studies

Investigations into tissue distribution reveal where boldenone and its metabolites accumulate, providing information on target organs and long-term retention. rsc.org

Reproductive Tissues: Analysis of testicular tissues has confirmed the presence of boldenone and its metabolites in multiple species. In equine testicular homogenates, both boldenone and boldienone have been detected. rsc.org Similarly, 17β-boldenone is found in the testes of entire male pigs. ugent.be Studies in rabbits have shown that boldenone administration leads to histopathological changes in the testes and epididymis, indicating these are sites of accumulation and biological effect. nih.gov

Metabolic Organs: The liver and kidneys are key sites for drug metabolism and show evidence of boldenone accumulation. In rabbits and broiler chickens, degenerative changes and histopathological alterations have been observed in the liver and kidneys following boldenone administration, confirming these organs as primary sites of biotransformation. nih.govresearchgate.netnih.gov

Muscle Tissue: As an anabolic agent, muscle is a primary target tissue. Studies in broilers have involved the analysis of breast muscle to assess for residues. nih.gov

Hair: Hair has emerged as a valuable matrix for long-term monitoring of boldenone exposure. Residues have been successfully detected in the hair of guinea pigs and cattle, offering a non-invasive method to study accumulation. rsc.org

Table 5: Summary of Boldenone and Metabolite Distribution in Animal Tissues

Tissue/Matrix Species Studied Compounds Detected Significance
Testes Horse, Pig, Rabbit Boldenone, Boldienone, 17β-Boldenone Confirms accumulation in reproductive organs. nih.govrsc.orgugent.be
Liver Rabbit, Broiler Chicken Boldenone and metabolites Primary site of metabolism and potential damage. nih.govnih.gov
Kidneys Broiler Chicken Boldenone and metabolites An important organ for metabolism and excretion. researchgate.net
Muscle Broiler Chicken Boldenone residues Target tissue for anabolic effects. nih.gov
Hair Guinea Pig, Cattle Boldenone residues Useful for monitoring long-term exposure. rsc.org

Advanced Analytical Methodologies for Detection and Differentiation

Chromatographic Techniques Coupled with Mass Spectrometry

Chromatography is the cornerstone of separating boldenone (B1667361) and its related compounds from endogenous substances within a sample. When paired with mass spectrometry, which provides structural information and sensitive detection, these methods offer robust analytical solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique for the analysis of boldenone undecylenate and its metabolites due to its high sensitivity and specificity, particularly for non-volatile compounds like steroid esters. researchgate.net This method allows for the direct detection of the intact ester, which is unequivocal proof of administration, as well as its hydrolyzed active form, boldenone, and other metabolites. nih.govacs.org

Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS) offers enhanced separation efficiency and speed compared to conventional LC-MS/MS. rsc.org In the analysis of boldenone, UHPLC systems can achieve excellent linearity over concentration ranges of 0.1 ng L⁻¹ to 100 ng L⁻¹, with limits of detection (LOD) often ranging from 0.05 to 0.1 ng L⁻¹. rsc.org A key advantage of LC-based methods is the ability to directly analyze conjugated metabolites, such as glucuronides and sulfates, without requiring a hydrolysis step, which is often necessary for gas chromatography. researchgate.net

Research has demonstrated the successful application of a quantitative LC-MS/MS method for determining 30 different steroids, including this compound, in bovine serum. nih.govacs.org This method involved microwave-assisted chemical derivatization to improve sensitivity and was validated according to Decision 657/2002/EC guidelines. nih.govacs.org In one study, after administering this compound to steers, the intact ester was identified in serum up to 11 days post-administration, while 17β-boldenone was detectable for as long as 92 days. nih.govacs.org For detection, electrospray ionization (ESI) in positive mode is commonly used, monitoring specific parent-to-product ion transitions. For boldenone, the m/z 287 parent ion typically transitions to product ions such as m/z 121 and m/z 135 for quantification and confirmation. rsc.orgugent.be

LC-MS/MS Parameters for Boldenone Detection

ParameterValue/DescriptionReference
Ionization ModePositive Electrospray Ionization (ESI) rsc.orgugent.be
Parent Ion (m/z)287 rsc.org
Product Ions (m/z)121, 135, 97 rsc.orgugent.be
Limit of Detection (LOD)0.05 - 0.1 ng L⁻¹ rsc.org
Limit of Quantitation (LOQ)0.1 - 1 ng L⁻¹ rsc.org
Recovery Rates80 - 95% rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) has traditionally been a standard method for the detection of boldenone and its metabolites, particularly in urine. rsc.orgresearchgate.net This technique often requires a derivatization step to increase the volatility and thermal stability of the steroid molecules before they can be analyzed by the gas chromatograph. researchgate.netresearchgate.net

A study on the metabolism of boldenone in human urine utilized GC-MS/MS for analysis. nih.gov The results showed that boldenone and its metabolites, including 5β-adrost-1-en-17β-ol-3-one (BM1) and 17α-boldenone, were excreted in both free and glucuronic conjugated forms. nih.gov Enzymatic hydrolysis with β-glucuronidase is a common sample preparation step to cleave these conjugates, allowing for the detection of the parent compounds. researchgate.netresearchgate.net

GC-MS methods have been developed for the quantitative analysis of various anabolic androgenic steroids, including this compound, in pharmaceutical products seized from the black market. unb.br One such method used a GC system coupled with a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, which provides high specificity. unb.br This approach avoided a derivatization step and demonstrated a total run time of approximately 28 minutes. unb.br GC-MS is also used as a confirmatory technique for boldenone sulfate (B86663) in equine urine, following initial screening and quantification by other methods. madbarn.comnih.gov

Sample Preparation and Extraction Strategies for Complex Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound. The goal is to isolate the target analytes from interfering components in complex biological matrices like blood, urine, tissue, and hair.

Solid-Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating samples prior to chromatographic analysis. researchgate.netnih.gov The optimization of SPE protocols is crucial to ensure high recovery rates and effective removal of matrix interferences. nih.gov The choice of sorbent material is a key factor; common choices for steroid extraction include non-polar phases like C8 and C18, as well as polymer-based sorbents like Hydrophilic-Lipophilic Balance (HLB) cartridges, which can retain both polar and non-polar compounds. rsc.orgwaters.commdpi.com

The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. thermofisher.com For non-polar SPE, used for extracting molecules like boldenone from polar matrices, the sample is often loaded under aqueous conditions. youtube.com A wash step with a weak solvent removes hydrophilic interferences, and the final elution is performed with a stronger organic solvent, such as methanol (B129727) or acetonitrile (B52724), to recover the analyte. mdpi.comyoutube.com In a method for analyzing boldenone in postmortem blood, muscular tissue, and urine, SPE was successfully developed and validated as part of the LC-MS/MS procedure. nih.gov Similarly, C18 cartridges have been used for the liquid-solid extraction of boldenone sulfate from equine urine. madbarn.comnih.gov

General SPE Protocol Steps for Steroid Extraction

StepPurposeTypical SolventsReference
ConditioningTo activate the sorbent for analyte retention.Methanol, followed by water. waters.comthermofisher.com
Sample LoadingTo apply the sample and retain the analyte on the sorbent.Sample diluted in an aqueous buffer. thermofisher.com
WashingTo remove interfering substances from the matrix.Water or a weak organic/water mixture. mdpi.com
ElutionTo recover the analyte from the sorbent.Methanol, acetonitrile, or other organic solvents. waters.comthermofisher.com

Liquid-Liquid Extraction Techniques

Liquid-liquid extraction (LLE) is another fundamental technique for sample preparation, separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. zellx.de For steroid analysis, organic solvents like diethyl ether or ethyl acetate (B1210297) are commonly used to extract the less polar steroids from aqueous samples such as serum, plasma, or urine. arborassays.com

A typical LLE protocol involves mixing the sample with the extraction solvent (e.g., at a 5:1 solvent-to-sample ratio), separating the organic layer containing the analyte, and then evaporating the solvent to concentrate the extract before reconstitution in a suitable buffer for analysis. zellx.dearborassays.com To improve recovery, the extraction process can be repeated. arborassays.com In a study identifying boldenone sulfate in urine, a liquid-liquid extraction with ethyl acetate was performed before LC-MS/MS analysis. researchgate.net Another novel strategy for detecting this compound misuse in cattle utilized a salt-assisted liquid-liquid extraction procedure for serum samples before UHPLC-Orbitrap MS analysis. ufmg.brnih.gov

Hair Analysis and Mild Digestion Procedures

Hair analysis offers a unique advantage for detecting substance use over an extended period, as compounds become incorporated into the hair shaft, providing a historical record of exposure. researchgate.netugent.bewaters.com This makes it a valuable matrix for monitoring the long-term misuse of this compound. ugent.be

The analysis of intact steroid esters in hair is complicated because the vulnerability of the ester bond precludes harsh chemical digestion methods, such as alkaline hydrolysis, which are typically used to break down the hair matrix. ugent.be To overcome this, mild digestion procedures have been developed. One such method uses the reducing agent tris(2-carboxyethyl)phosphine (B1197953) hydrochloride (TCEP) to gently digest the pulverized hair. ugent.be This procedure, combined with the use of deuterium-labeled internal standards and subsequent LC-MS/MS analysis, has been successfully applied to screen for multiple intact steroid esters, including this compound, in bovine hair. researchgate.netugent.be In spiked hair samples, this method achieved a limit of detection of 2–5 ng/g with an accuracy of 97–105%. ugent.be

Development of Biomarkers for Exogenous this compound Administration

The detection of exogenous this compound administration is complicated by the potential for endogenous production of boldenone in some species and the possibility of microbial formation in biological samples. researchgate.netkcl.ac.ukmadbarn.com To address this, research has focused on identifying biomarkers that can reliably indicate the illicit use of this anabolic steroid. A biomarker is a measurable indicator of a biological state or condition, and in this context, it serves to differentiate between natural (endogenous) and administered (exogenous) sources of boldenone. nih.govresearchgate.netdntb.gov.ua The development of new strategies to distinguish between these origins is crucial for reducing the reliance on more complex analyses like gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). researchgate.net

One area of investigation involves identifying metabolites or other compounds whose presence or altered levels are specifically linked to the administration of boldenone. For instance, in equine studies, Δ1‐progesterone has been explored as a potential biomarker to determine if the presence of boldenone is due to microbial activity rather than exogenous administration. kcl.ac.ukmadbarn.com This compound was detected in all urine samples where microbial conversion to boldenone was observed but was not found after direct administration of this compound. kcl.ac.ukmadbarn.com Similarly, 17β-boldenone-sulphate has been identified as a potential definitive marker for boldenone administration in calves, as it was measurable for extended periods post-administration but not detected in non-treated animals. researchgate.net

Non-targeted and Targeted Metabolomics Approaches for Biomarker Discovery

Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, provides a powerful platform for biomarker discovery. nih.govresearchgate.net This field is broadly divided into two main strategies: targeted and non-targeted metabolomics. nih.govresearchgate.net

Non-targeted metabolomics aims to analyze the largest possible number of metabolites in a sample without a preconceived bias. researchgate.netnih.gov This comprehensive, semi-quantitative approach is particularly useful for discovering novel biomarkers associated with xenobiotic exposure, such as the administration of this compound. nih.govnih.govmdpi.com In one study involving cattle treated with this compound, a non-targeted approach using liquid chromatography and high-resolution mass spectrometry was employed. nih.govresearchgate.netdntb.gov.ua By applying multivariate statistical analysis to the data, researchers were able to highlight three potential biomarkers. nih.govdntb.gov.ua The selection of these features was based on several criteria, including their chromatographic shape, statistical significance (p-values), fold change, and the area under the Receiver Operating Characteristic (ROC) curves. nih.govresearchgate.net While this approach is powerful for discovery, it can be affected by factors like signal drift from matrix effects, and the identification of novel compounds requires further validation. nih.gov

Targeted metabolomics , in contrast, focuses on the quantitative or semi-quantitative analysis of a predefined set of known metabolites. researchgate.netnih.gov This approach offers higher sensitivity and specificity, and the use of standards facilitates accurate metabolite identification and quantification, reducing false positives. nih.govresearchgate.net Once potential biomarkers are identified through non-targeted methods, a targeted approach can be developed for their routine monitoring. This strategy transitions from a broad discovery phase to a focused, validated assay suitable for screening purposes. nih.gov The main limitation of targeted approaches is their limited scope; they only measure the pre-selected metabolites and may miss other important biological changes. nih.govresearchgate.net

Statistical Models for Boldenone Treatment Prediction

Following the identification of potential biomarkers through metabolomics, statistical models are developed to predict whether an animal or individual has been treated with boldenone. These models integrate data from multiple biomarkers to create a more robust and reliable prediction tool than monitoring a single compound. nih.gov

In a study on cattle, after highlighting potential biomarkers using a non-targeted approach, a robust statistical model was developed based on the weighted abundances of the selected biomarkers to predict boldenone treatment. nih.govresearchgate.netdntb.gov.ua This model successfully fulfilled the requirements for a screening method and offered a wider window of detection compared to monitoring the traditional metabolite, deconjugated boldenone. nih.gov

Machine learning algorithms, such as the random forest model, are also employed in developing predictive models. nih.gov These models can handle complex, high-dimensional data from metabolomic analyses and are effective at identifying the most important variables for prediction. nih.gov By training the model on data from known treated and untreated individuals, it learns to recognize the metabolic signature associated with boldenone administration. The performance of these models is typically evaluated by splitting the data into training and testing sets to ensure the model can accurately predict the status of unknown samples. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Differentiating Endogenous and Exogenous Origins

When low concentrations of boldenone are detected, it can be challenging to determine their origin. researchgate.netresearchgate.net Isotope Ratio Mass Spectrometry (IRMS), specifically Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS), is the definitive method used to distinguish between endogenous (produced by the body) and exogenous (synthetic) sources of steroids like boldenone. researchgate.netrsc.orgrsc.orgnih.gov This technique is considered the most sensitive analytical method for confirming the origin of such substances. rsc.org

The principle behind IRMS is the measurement of the carbon isotope ratio (¹³C/¹²C). researchgate.netrsc.orgnih.gov Most pharmaceutical steroids, including boldenone, are synthesized from plant-based starting materials. These plants have a different ¹³C/¹²C ratio compared to the naturally produced steroids within the human or animal body. GC/C/IRMS can precisely measure these subtle differences. researchgate.netnih.gov By comparing the isotope ratio of the detected boldenone or its metabolites to that of an endogenous reference compound (such as pregnanediol, androsterone, or etiocholanolone), analysts can determine if the steroid has an external origin. researchgate.netresearchgate.net

The World Anti-Doping Agency (WADA) has established GC/C/IRMS as the official technique for this purpose in human sports doping control. rsc.orgnih.gov The application of this method has been crucial in confirming adverse analytical findings for boldenone. rsc.org However, the technique is complex and requires extensive sample purification to isolate the target compounds from interfering substances in biological matrices like urine, which is essential for achieving the high-precision measurements needed. researchgate.netrsc.org

Method Validation and Performance Characteristics in Analytical Chemistry

For any analytical method to be considered reliable and suitable for its intended purpose, such as doping control or food safety analysis, it must undergo a thorough validation process. nih.govacs.orgresearchgate.netnih.gov Method validation ensures that the technique is accurate, precise, and sensitive enough to detect and quantify the target analyte, in this case, this compound and its metabolites. Validation is typically performed according to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH) or the European Commission Decision 2002/657/EC. acs.orgnih.govresearchgate.net

Linearity, Accuracy, and Precision Assessments

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is crucial for accurate quantification. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for boldenone showed excellent linearity over a range of 0.1 ng/L to 100 ng/L with a correlation coefficient (R²) greater than 0.99. rsc.org Another method for analyzing steroids in hair was validated for linearity across a concentration range of 1 to 1000 pg/mg. rsc.org

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is added to a blank sample and then analyzed. The percentage of the added analyte that is detected reflects the method's accuracy. For boldenone detection methods, accuracy is often reported with recovery rates between 80% and 110%. rsc.org

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (reproducibility). Validated methods for boldenone demonstrate high precision, with intra- and inter-day accuracy and precision values typically below 15%. nih.gov

Table 1: Performance Characteristics of Various Analytical Methods for Boldenone Detection

Analytical Method Matrix Linearity Range Accuracy (% Recovery) Precision (% RSD) Source
LC-MS/MS Keratinous Samples 1 - 1000 pg/mg 85 - 110 Excellent rsc.org
UPLC-MS/MS Generic 0.1 - 100 ng/L 85 - 110 High rsc.org
LC-HRMS/MS Whole Blood 5 - 1000 ng/mL <14.8% <14.8% nih.gov
LC-HRMS/MS Hair 10 or 100 - 1000 pg/mg <19.9% <19.9% nih.gov
LC-MS/MS Human & Bovine Urine Not Specified >70 Evaluated researchgate.net

Limits of Detection and Quantitation in Biological Samples

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, by the analytical method. teledynetekmar.com The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of accuracy and precision. nih.govteledynetekmar.com These parameters define the sensitivity of a method and are critical for detecting the low concentrations often associated with doping or residue analysis. rsc.org

The sensitivity of analytical methods for boldenone has improved significantly, allowing for the detection of microdoses. For instance, a method developed for dried blood spots reported an optimal LOD for boldenone of 0.20 ng/mL. rsc.org In postmortem blood samples from individuals who did not use boldenone, concentrations were below the LOQ of 0.5 ng/mL. nih.govresearchgate.net The analysis of various biological samples requires methods with different sensitivities, as demonstrated by the varying LODs and LOQs reported in the literature.

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Boldenone in Different Biological Samples

Analytical Method Matrix LOD LOQ Source
UPLC-MS/MS Generic 0.05 - 0.1 ng/L 0.1 - 1 ng/L rsc.org
LC-MS/MS Keratinous Samples 0.1 - 1 ng/mg Not Specified rsc.org
LC-HRMS/MS Whole Blood 1 ng/mL 5 ng/mL nih.gov
LC-HRMS/MS Hair 2 - 20 pg/mg 10 - 100 pg/mg nih.gov
LC-MS/MS Blood Not Specified 0.5 ng/mL nih.govresearchgate.net
DART-Q-HRMS Aquacultured Fish 0.5 - 20 µg/L 2 - 50 µg/L rsc.org

Evaluation of Matrix Effects and Interferences

The accurate quantification of this compound in biological samples is frequently complicated by matrix effects and interferences. These phenomena can alter the ionization efficiency of the target analyte in mass spectrometry-based methods, leading to inaccurate and unreliable results. Consequently, a thorough evaluation of these effects is a critical component of method development and validation.

Biological matrices such as urine, blood, hair, and muscle tissue are inherently complex, containing a multitude of endogenous compounds that can co-elute with this compound and interfere with its detection rsc.orgresearchgate.netnih.gov. Endogenous structural analogs and isobaric interferences present significant challenges, as they can produce signals that are difficult to distinguish from the analyte of interest rsc.orgresearchgate.net. For instance, the presence of endogenous boldenone in some species, particularly in equine samples, can complicate the interpretation of results and necessitates methods that can differentiate between endogenous and exogenous sources rsc.org.

Several strategies are employed to assess and mitigate the impact of matrix effects. A common approach involves comparing the response of the analyte in a pure solvent with its response in an extract of the biological matrix. The resulting ratio provides a quantitative measure of ion suppression or enhancement. For example, one study reported matrix effect ratios ranging from -23.5% to 25.9% when detecting veterinary drug residues, highlighting the variable nature of these effects rsc.org.

To counteract these interferences, meticulous sample preparation techniques are essential. Solid-phase extraction (SPE) is a widely used method for cleaning up samples and isolating the analyte from interfering components. The use of specific cartridges, such as Hydrophilic-Lipophilic Balance (HLB) cartridges, has proven effective in retaining boldenone while removing both polar and non-polar interferences rsc.org.

The application of internal standards is another crucial technique. The use of deuterium-labeled versions of the analyte, such as d3-testosterone esters, can help to compensate for both extraction losses and matrix-induced ionization variability ugent.be. In the analysis of bovine hair, a multi-steroid ester LC/MS/MS screening method demonstrated that while some interferences were observed, particularly for testosterone (B1683101) enanthate, the method was generally fit for purpose ugent.be.

The selectivity of the analytical method itself, often achieved through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a high degree of specificity. By monitoring specific precursor-to-product ion transitions, it is possible to distinguish the analyte from co-eluting compounds rsc.orgugent.be.

Interactive Data Table: Mitigation Strategies for Matrix Effects

StrategyDescriptionApplication in Boldenone Analysis
Sample Preparation Techniques to clean the sample and remove interfering substances before analysis.Solid-Phase Extraction (SPE) with HLB cartridges is used to remove polar and non-polar interferences from matrices like water rsc.org.
Internal Standards Addition of a known amount of a structurally similar, labeled compound to samples and standards.Deuterium-labeled testosterone esters are used to correct for recovery losses and ionization suppression in hair analysis ugent.be.
Chromatographic Separation Physical separation of the analyte from interfering compounds based on their chemical properties.Liquid chromatography is used to separate this compound from other compounds in the sample before detection ugent.be.
Selective Detection Using detection methods that are highly specific to the analyte of interest.Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode enhances selectivity by monitoring specific ion transitions ugent.be.

Stability-Indicating Method Development for Quantitative Analysis

The development of stability-indicating analytical methods is mandated by regulatory bodies like the International Conference on Harmonization (ICH) to ensure that the quantitative analysis of a drug substance is not affected by the presence of its degradation products researchgate.netnih.gov. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and excipients.

For this compound, a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed researchgate.net. The core of developing such a method lies in subjecting the drug substance to forced degradation or stress studies. These studies involve exposing the compound to a variety of harsh conditions to accelerate its decomposition and generate potential degradation products nih.govbiotech-asia.org.

The typical stress conditions applied during the development of a stability-indicating method for this compound include:

Acidic Hydrolysis : Treatment with an acid (e.g., hydrochloric acid).

Basic Hydrolysis : Treatment with a base (e.g., sodium hydroxide).

Oxidative Degradation : Exposure to an oxidizing agent (e.g., hydrogen peroxide) biotech-asia.org.

Thermal Degradation : Subjecting the compound to high temperatures.

Photolytic Degradation : Exposing the compound to UV or fluorescent light.

Humidity : Exposure to high moisture levels researchgate.net.

The objective of these stress tests is to induce a partial degradation of the analyte, typically in the range of 5-20%, to ensure that the resulting degradation products are present at concentrations that can be reliably detected and separated nih.gov.

Following forced degradation, the stressed samples are analyzed using a chromatographic method, which is optimized to achieve adequate resolution between the intact this compound and all the generated degradation products researchgate.net. For example, a successful method utilized a Waters X-Bridge C-18 column with a gradient elution of water and acetonitrile researchgate.net. The detection wavelength is typically set at a point where both the parent drug and its degradation products have significant absorbance, such as 254 nm researchgate.net.

A critical aspect of validating a stability-indicating method is the assessment of mass balance. This involves accounting for all the drug material after degradation, ensuring that the decrease in the amount of the parent drug is matched by the sum of the degradation products formed. A mass balance between 99.5% and 99.9% indicates that the method is stability-indicating and that all major degradation products have been detected researchgate.net. The validation of the developed method is then carried out according to ICH guidelines, evaluating parameters such as specificity, linearity, precision, and accuracy researchgate.net.

Interactive Data Table: Forced Degradation Conditions for this compound

Stress ConditionReagent/ParameterPurpose
Acid Hydrolysis Hydrochloric AcidTo investigate degradation via acid-catalyzed hydrolysis.
Base Hydrolysis Sodium HydroxideTo investigate degradation via base-catalyzed hydrolysis.
Oxidation Hydrogen PeroxideTo assess susceptibility to oxidative degradation biotech-asia.org.
Thermal Elevated TemperatureTo determine the effect of heat on stability.
Photolytic UV/Fluorescent LightTo evaluate light sensitivity and potential for photodegradation.
Humidity High Moisture EnvironmentTo assess the impact of moisture on the solid-state stability of the compound researchgate.net.

Pharmacodynamic Mechanisms and Biochemical Interactions in Non Human Systems

Androgen Receptor Binding and Activation

Like other anabolic-androgenic steroids (AAS), boldenone's primary mechanism of action is as an agonist of the androgen receptor (AR). wikipedia.orgwikipedia.org Upon entering the target cell, boldenone (B1667361) binds to these intracellular receptors. frontiersin.org This hormone-receptor complex then translocates into the cell nucleus, where it binds to specific DNA sequences. frontiersin.org This interaction modulates gene transcription, activating genes responsible for producing proteins. drugbank.comherts.ac.uk This process underlies the compound's anabolic activity, which is potent, while its androgenic potency is considered low. wikipedia.orgdrugbank.com

The binding and activation of AR in skeletal muscle tissue are the key drivers of the anabolic effects associated with boldenone. swolverine.com This targeted action stimulates the cellular machinery responsible for muscle growth. herts.ac.uk

Molecular Mechanisms of Protein Synthesis Stimulation and Nitrogen Retention

A significant outcome of AR activation by boldenone is the enhancement of protein synthesis and nitrogen retention. wikipedia.orgusada.orgdergipark.org.trchemicalbook.com The compound promotes a positive nitrogen balance within muscle cells, a state where the rate of protein production exceeds the rate of protein breakdown. nih.govbibliotekanauki.pl This is achieved by both stimulating the creation of new proteins and reducing the destruction of existing ones. nih.govbibliotekanauki.pl

This dual action of increasing protein anabolism and decreasing protein catabolism leads to an accretion of muscle tissue. nih.gov Furthermore, boldenone administration has been shown to cause the retention of nitrogen, a fundamental component of amino acids and, consequently, of protein. frontiersin.orgnih.govnih.gov

Influence on Growth Hormone and Insulin-like Growth Factor Secretion

Research suggests that the anabolic effects of boldenone may be indirectly supported by its influence on other hormonal pathways. bibliotekanauki.plresearchgate.net Some studies indicate that boldenone can stimulate the secretion of growth hormone and increase the output of Insulin-like Growth Factor-1 (IGF-1). chemicalbook.combibliotekanauki.plresearchgate.net IGF-1 is a crucial hormone in the process of muscle development. digestivehealthdoctors.com This stimulation provides an additional pathway through which boldenone can promote tissue growth. bibliotekanauki.plresearchgate.net

Interactions with Glucocorticoid Receptor Levels and Sensitivity

Boldenone exhibits an antagonistic relationship with glucocorticoid hormones, which have a catabolic effect on skeletal muscle. chemicalbook.comnih.gov The growth-promoting ability of boldenone is partly attributed to its function as an antiglucocorticoid. bibliotekanauki.plresearchgate.net It has been suggested that boldenone may reduce glucocorticoid receptor levels and decrease sensitivity to endogenous glucocorticoids. bibliotekanauki.plresearchgate.net

Studies have shown that androgens can competitively inhibit the binding of glucocorticoids to their receptors in muscle tissue. nih.gov This interaction may prevent or blunt the catabolic actions of glucocorticoids, thereby contributing to the net anabolic effect of boldenone. nih.gov While some research indicates that AAS have a low binding specificity for the glucocorticoid receptor itself, they may interfere with glucocorticoid function at the genetic level, retarding the growth suppression that often accompanies high glucocorticoid levels. nih.gov

Modulation of Neurotransmission Systems (e.g., Cholinergic Regulation)

Boldenone has been observed to modulate neurotransmission systems in non-human models. Specifically, its effect on the cholinergic system, which is vital for cognitive functions, has been investigated in rats. nih.gov One study that examined the effects of different doses and durations of boldenone administration found that a 12-week protocol resulted in increased activity of acetylcholinesterase (AChE) in the cerebral cortex and hippocampus. nih.gov AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov

Table 1: Effects of Boldenone on Acetylcholinesterase (AChE) Activity in Rats

Treatment ProtocolDoseDurationObserved Effect on AChE ActivitySource
Protocol I5 mg/kg per week4 weeksNot specified to have significant effect nih.gov
Protocol II2.5 mg/kg per week8 weeksNot specified to have significant effect nih.gov
Protocol III1.25 mg/kg per week12 weeksIncreased activity in cerebral cortex and hippocampus nih.gov

It is important to note that other research has presented conflicting findings, reporting a decrease in AChE levels in animals treated with boldenone. nih.gov These discrepancies may be attributable to differences in experimental protocols and animal models.

Role in Erythropoietin Release Pathways

A well-documented effect of boldenone is its ability to stimulate the release of erythropoietin (EPO) from the kidneys. wikipedia.orgusada.orgnih.gov Erythropoietin is a hormone that governs the process of erythropoiesis—the production of red blood cells. nih.gov By increasing EPO release, boldenone leads to a higher red blood cell count. swolverine.comchemicalbook.com This enhances the oxygen-carrying capacity of the blood, which can improve endurance. swolverine.com

Biochemical Pathway Alterations Indicating Oxidative Stress Modulation (e.g., MDA, SOD, GSH)

Boldenone undecylenate administration in non-human systems has been shown to significantly alter biochemical pathways associated with oxidative stress. This is evidenced by changes in the levels of key biomarkers such as malondialdehyde (MDA), a product of lipid peroxidation, and the activities of antioxidant enzymes like superoxide dismutase (SOD) and reduced glutathione (GSH). Research indicates that this anabolic androgenic steroid can disrupt the delicate balance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, leading to cellular damage.

Detailed Research Findings

Studies in animal models have consistently demonstrated that this compound induces a state of oxidative stress across various tissues. For instance, in male Wistar rats, intramuscular injection of this compound led to a significant increase in MDA levels in both hepatic and renal tissues. researchgate.netnih.gov Concurrently, a significant decline in the levels of GSH and other related antioxidant enzymes such as glutathione peroxidase (GPx), glutathione-S-transferase (GST), and glutathione reductase (GSR) was observed in these organs. researchgate.netnih.govnih.gov This suggests that this compound enhances lipid peroxidation while diminishing the capacity of the endogenous antioxidant system.

Similar findings have been reported in the testicular tissues of male rats, where this compound treatment resulted in a significant rise in testicular MDA concentration and a reduction in the levels of catalase (CAT), SOD, and GSH. mdpi.com In another study involving male albino rats, this compound injection caused a significant increase in MDA and a significant decrease in SOD. ekb.eg

Research on rabbits has further corroborated these findings. Intramuscular injection of this compound in mature male New Zealand rabbits led to an increased level of MDA and markedly lowered activities of SOD and catalase, as well as reduced GSH concentration in the liver. semanticscholar.org These biochemical alterations point towards this compound-induced hepatic oxidative stress. semanticscholar.org

The impact of this compound on oxidative stress markers is dose-dependent and varies with the duration of exposure. nih.gov High doses over a short period may have a more pronounced effect on the SOD/CAT system, while lower doses over a longer duration tend to affect the glutathione system more significantly. nih.gov All protocols of administration, however, have been shown to cause changes in the redox balance of the studied organs. nih.gov

The following interactive data tables summarize the findings from key research studies on the effects of this compound on oxidative stress markers.

Table 1: Effect of this compound on Hepatic Oxidative Stress Markers in Male Wistar Rats

MarkerControl GroupThis compound GroupPercentage Change
MDANormalSignificantly Increased↑ 159.19%
GSHNormalSignificantly Decreased↓ 47.70%
GPxNormalSignificantly Decreased↓ 25.35%
GSTNormalSignificantly Decreased↓ 58.33%
GSRNormalSignificantly Decreased↓ 38.76%

Data synthesized from a study on male Wistar rats treated with this compound for eight weeks. nih.gov

Table 2: Effect of this compound on Renal Oxidative Stress Markers in Male Wistar Rats

MarkerControl GroupThis compound GroupPercentage Change
MDANormalSignificantly Increased↑ 195.72%
GSHNormalSignificantly Decreased↓ 45.68%
GPxNormalSignificantly Decreased↓ 23.90%
GSTNormalSignificantly Decreased↓ 50.97%
GSRNormalSignificantly Decreased↓ 37.09%

Data synthesized from a study on male Wistar rats treated with this compound for eight weeks. nih.gov

Table 3: Effect of this compound on Testicular Oxidative Stress Markers in Male Wistar Rats

MarkerControl GroupThis compound Group
MDANormalSignificantly Increased
SODNormalSignificantly Decreased
CATNormalSignificantly Decreased
GSHNormalSignificantly Decreased

Summary of findings from a study on adult male Wistar rats treated with this compound for eight weeks. mdpi.com

Environmental Fate, Transport, and Degradation Studies

Environmental Persistence and Biotransformation Pathways

Upon entering the environment, boldenone (B1667361) undecylenate is expected to undergo biotransformation. It is a prodrug that, in the body, is hydrolyzed to form the active compound, boldenone. orst.edu In environmental systems, similar processes mediated by microorganisms are anticipated. Microbial degradation is a primary pathway for the breakdown of steroids in the environment. nih.govnih.gov Studies have shown that microbial communities in matrices like equine feces can facilitate the formation of boldenone and its metabolite, boldione, from precursor steroids through the action of enzymes such as Δ1-dehydrogenase. nm.govnih.govecotoxbrasil.org.br

While environmental degradation pathways have not been fully elucidated, metabolic pathways in animals provide insight into potential transformation products. The primary metabolic pathways for boldenone include hydrogenation, oxidation, and hydroxylation. europa.eu Key metabolites identified in biological samples include 5β-androst-1-en-17β-ol-3-one (B1164880), 5β-androst-1-en-3α, 17β-diol, and 5β-androst-1-en-3α-ol-17-one. europa.eu The detection of these metabolites suggests that similar transformation products could be formed in the environment through microbial action. Abiotic degradation processes such as photolysis (breakdown by light) and hydrolysis (breakdown by water) may also contribute to the transformation of boldenone undecylenate in aquatic environments, although specific studies quantifying the rates and products of these processes for this compound are lacking. nih.gov

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from all routes of exposure (e.g., water, food, sediment) and accumulates to a concentration higher than that in the surrounding environment. The Bioaccumulation Factor (BAF) is a key metric used to quantify this potential. A BAF value greater than 2,000 is typically considered bioaccumulative, while a value exceeding 5,000 indicates a substance is very bioaccumulative. epa.gov

Research conducted in freshwater aquaculture ponds in South China has provided specific BAF data for 17β-boldenone in various fish species. The study revealed that bioaccumulation varies significantly by tissue type, with the highest concentrations often found in the liver and gonads. For instance, in grass carp (B13450389) (Ctenopharyngodon idella), the BAF for 17β-boldenone was highest in the liver, followed by the gonads and then muscle tissue. chemsafetypro.com Similarly, in silver carp (Hypophthalmichthys molitrix) and bighead carp (Hypophthalmichthys nobilis), the liver and gonads showed higher bioaccumulation potential than muscle tissue. chemsafetypro.com

The findings indicate that 17β-boldenone has the potential to bioaccumulate in fish. chemsafetypro.com While none of the mean values reported in this specific study exceeded the threshold of 5,000 L/kg, some individual tissue measurements approached or surpassed the 1,000 L/kg level, suggesting a potential for bioaccumulation. chemsafetypro.com

Mobility and Distribution in Soil and Aquatic Environments

The mobility of an organic chemical in soil and its potential to leach into groundwater is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in soil water. This property is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). d-nb.info A high Koc value indicates that a substance is likely to be strongly adsorbed to soil and organic matter, making it relatively immobile. regulations.gov Conversely, a low Koc value suggests the compound will not bind tightly to soil and has a higher potential to be mobile and leach into groundwater. regulations.gov

Specific experimental or estimated Koc values for this compound or boldenone are not available in the reviewed scientific literature. Therefore, a quantitative assessment of its mobility in soil cannot be provided. However, based on the general behavior of hydrophobic steroids, it can be inferred that boldenone would exhibit some affinity for the organic matter fraction of soils and sediments. nm.gov The distribution in aquatic environments would similarly be influenced by partitioning between the water column and organic matter in suspended solids and bottom sediments. Chemicals with a high affinity for organic carbon tend to accumulate in sediments.

Aquatic Environmental Impact Research

The release of synthetic steroids into aquatic environments is a significant concern due to their potential to act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the hormone systems of wildlife, even at very low concentrations. ca.gov Anabolic-androgenic steroids like boldenone are designed to interact with androgen receptors and can thus impact the endocrine systems of aquatic organisms, particularly fish. orst.edu

Applications in Veterinary Science and Associated Regulatory Research

Research on Growth Promotion in Livestock Animals

Boldenone (B1667361) undecylenate has been investigated as a growth-promoting agent in various livestock species due to its ability to increase protein synthesis and nitrogen retention. bu.edu.egekb.eg Studies have documented its effects on weight gain, feed efficiency, and carcass characteristics.

Research in male rabbits demonstrated that administration of boldenone undecylenate resulted in a significant increase in total body weight, daily weight gain, and feed efficiency. bibliotekanauki.pl Treated rabbits also showed a significant increase in dressing percentage. bibliotekanauki.pl Similarly, studies on weaned male lambs showed that boldenone improved their performance. semanticscholar.org

In goat kids, administration of this compound was associated with a significant increase in body weight. bu.edu.eg Investigations in male buffalo calves also found that the steroid induced a significant increase in weight gain and an improvement in the feed conversion rate. ekb.eg This effect is linked to increased nitrogen retention and protein synthesis in the liver. ekb.eg

A study on broiler chicks reported that this compound significantly increased metabolic markers, including total protein and globulins. nih.gov The compound is recognized for its potential to improve meat mass in cattle and veal calves. nih.gov

Table 1: Summary of Research Findings on this compound for Growth Promotion

Animal Model Key Growth Parameter Investigated Reported Outcome
Rabbits Body weight, daily gain, feed efficiency, dressing % Significant increase in all parameters. bibliotekanauki.pl
Lambs Growth performance Improved performance observed. semanticscholar.org
Goats Body weight Significant increase in body weight. bu.edu.eg
Buffalo Calves Weight gain, feed conversion rate Significant increase in weight gain and improved feed conversion. ekb.eg

| Broiler Chicks | Metabolic markers (total protein, globulins) | Significant increase in measured markers. nih.gov |

Investigations into Performance Enhancement in Equine Sports

In equine medicine, this compound, sold under the trade name Equipoise, is indicated as an aid for treating debilitated horses when an improvement in weight, hair coat, or general physical condition is desired. wikipedia.orgzoetisus.com Its use is intended to help correct weight loss and improve appetite in animals recovering from disease, overwork, or overexertion. zoetisus.com

Clinical trials and pharmacological studies have characterized the compound as having marked anabolic properties with a minimal amount of androgenic activity. zoetisus.com Research has shown that it can lead to increased weight gains and better physical performance. ufpr.br The anabolic effects observed in clinical use on debilitated horses include improved appetite, increased vigor, and noticeable improvements in musculature and haircoat. zoetisus.com These effects are attributed to the steroid's ability to promote body tissue building processes and reverse catabolism, especially where there has been significant tissue breakdown. bu.edu.egzoetisus.com

Forensic and Anti-Doping Research in Animal Sports

Boldenone is a prohibited anabolic-androgenic steroid in equine sports, and its detection is a key focus of anti-doping programs. researchgate.netveterinarypaper.com However, forensic analysis is complicated by the fact that boldenone can be endogenous in intact male horses and can also be formed by microbial activity in voided urine, the gastrointestinal tract, or contaminated feed. veterinarypaper.comnih.gov This potential for natural or microbial formation can lead to challenges in distinguishing illegal administration from other sources. veterinarypaper.com

To address this, research has focused on several key areas:

Improving Detection Methods: Highly sensitive techniques are required to detect boldenone and its metabolites, often present at very low concentrations. rsc.org Methods such as gas chromatography-mass spectrometry (GC-MS) are used to identify the active drug and its main metabolite, 5β-androst-1-en-17β-ol-3-one (B1164880). researchgate.net

Isotope Ratio Mass Spectrometry (IRMS): To differentiate between endogenous and exogenous sources, GC/C/IRMS is employed. wada-ama.org This method measures the ratio of stable carbon isotopes (¹³C/¹²C), which can distinguish between naturally produced steroids and synthetic versions, allowing for confirmation of doping. wada-ama.org

Biomarker Identification: Researchers are investigating potential biomarkers that can indicate if boldenone presence is due to microbial activity rather than administration. nih.gov Studies have shown that equine fecal matter can convert steroid precursors into boldenone. nih.govmadbarn.com One promising candidate for a biomarker is Δ1-progesterone, which has been detected in urine samples where microbial formation of boldenone is suspected but was not detected following an administration of this compound. nih.govmadbarn.com

Table 2: Forensic and Anti-Doping Research Focus Areas for Boldenone

Research Area Objective Key Findings & Techniques
Source Differentiation To distinguish between illegal administration and endogenous or microbial formation. Use of Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) to analyze carbon isotope ratios. wada-ama.org
Biomarker Discovery To identify compounds that indicate microbial activity as the source of boldenone. Δ1-progesterone has been identified as a potential biomarker for microbial formation. nih.govmadbarn.com

| Metabolite Profiling | To understand how boldenone is metabolized to improve detection. | Identification of numerous phase I and phase II metabolites, including glucuronides and sulfates, using methods like LC-MS/MS. rsc.org |

Regulatory Science and Surveillance Programs for Food Safety

The use of anabolic steroids like boldenone as growth promoters in food-producing animals is a significant concern for regulatory agencies responsible for ensuring food safety. nih.gov In many countries, the use of boldenone for increasing meat production is forbidden. nih.gov Regulatory science provides the framework for developing and implementing surveillance programs to monitor the food supply for residues of veterinary drugs and other contaminants.

Agencies such as the U.S. Food and Drug Administration (FDA) establish compliance programs that provide instructions for evaluating industry adherence to regulations. tdl.orgfda.gov These programs involve the surveillance and monitoring of food hazards, including chemical contaminants and drug residues in animal-derived products. tdl.org

Surveillance for boldenone involves:

Monitoring Programs: National programs are in place to monitor animal products for drug residues. These programs are designed to detect the illegal use of growth promoters and ensure that food products are safe for human consumption.

Analytical Testing: Regulatory laboratories use advanced chromatographic methods to detect and quantify boldenone and its metabolites in biological matrices like tissue, milk, and urine. rsc.org This testing is a critical component of risk assessment and management. tdl.org

Table of Mentioned Chemical Compounds

Compound Name
This compound
Boldenone
Testosterone (B1683101)
5β-androst-1-en-17β-ol-3-one
Δ1-progesterone
Progesterone
Estradiol (B170435)

Q & A

Q. What are the key chemical characteristics of boldenone undecylenate that influence its stability and detection in experimental solutions?

this compound (C₃₀H₄₄O₃; molecular weight 452.7) is a 17β-esterified anabolic steroid with a UV absorption peak at 241 nm, making UV-Vis spectroscopy a standard method for quantification . The undecylenate ester, bonded to the 17β-hydroxyl group, delays hydrolysis and prolongs bioavailability in vivo . Stability is maintained for ≥5 years when stored in acetonitrile solution at -20°C, critical for longitudinal studies . Researchers should validate solvent compatibility and storage conditions to avoid degradation during assays.

Q. What standardized protocols are recommended for analytical quantification of this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λmax 241 nm) is widely used, but liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity for metabolites . Reference standards (≥98% purity) must be calibrated against certified materials (e.g., Cayman Chemical #21632) to ensure reproducibility . Method validation should include spike-recovery tests in target matrices (e.g., serum, tissue) to account for matrix interference .

Q. How should researchers mitigate risks when handling this compound in laboratory settings?

this compound is classified as hazardous; personal protective equipment (PPE) and fume hoods are mandatory to prevent inhalation or dermal exposure . Post-handling decontamination requires ethanol-based washes. Institutional safety protocols must align with OSHA HCS standards, including access to Safety Data Sheets (SDS) detailing first-aid measures for accidental exposure .

Advanced Research Questions

Q. How do conflicting findings on this compound’s hepatotoxic effects inform experimental design in animal models?

Studies in buffalo calves reported significant elevation of AST and ALT levels (indicative of hepatotoxicity) at therapeutic doses , contrasting with lamb studies showing no such effects . To resolve contradictions, researchers should:

  • Standardize dosing regimens (e.g., 10 mg/kg vs. 20 mg/kg body weight).
  • Control for species-specific metabolic pathways (e.g., CYP3A4 activity in ruminants).
  • Include longitudinal liver histopathology alongside serum biomarkers .

Q. What methodological approaches optimize the assessment of this compound’s anabolic effects on muscle protein synthesis?

Nitrogen retention assays and radiolabeled amino acid incorporation (e.g., ¹⁴C-leucine) are gold standards. In buffalo calves, full therapeutic doses (1.1 mg/kg) increased nitrogen retention by 18% and reduced feed conversion ratios by 12% via upregulation of hepatic protein synthesis . Pair these with qPCR analysis of mTOR pathway genes to mechanistically link anabolic outcomes .

Q. How can researchers address discrepancies in erythropoietic responses to this compound across species?

this compound increased hemoglobin (14.2 → 16.5 g/dL) and packed cell volume (38 → 43%) in buffalo calves , but similar doses in lambs showed marginal effects. Experimental refinements should:

  • Measure endogenous erythropoietin (EPO) levels to distinguish direct vs. indirect effects.
  • Account for interspecies variations in androgen receptor density in bone marrow .
  • Use cross-over designs to isolate drug effects from baseline hematological variability .

Q. What strategies validate the safety of probiotics as an alternative to this compound for growth promotion in livestock?

Probiotic supplementation (e.g., Lactobacillus strains) improved feed efficiency without altering renal function in buffalo calves, unlike this compound, which elevated creatinine levels . Researchers should:

  • Conduct microbiome sequencing to correlate probiotic efficacy with gut microbiota diversity.
  • Perform comparative metabolomics to identify biomarkers (e.g., short-chain fatty acids) linked to growth .
  • Include long-term toxicity studies to rule out dysbiosis risks .

Methodological Considerations for Data Interpretation

Q. How should contradictory results on this compound’s impact on glucose homeostasis be analyzed?

In buffalo calves, hyperglycemia (↑25% serum glucose) was linked to cortisol-mediated gluconeogenesis , while probiotic co-administration reversed this effect. To reconcile findings:

  • Monitor insulin sensitivity via hyperinsulinemic-euglycemic clamp assays.
  • Analyze liver glycogen content and gluconeogenic enzyme activity (e.g., PEPCK) .

Q. What statistical frameworks are robust for analyzing dose-dependent effects of this compound on biochemical parameters?

Multivariate ANOVA with post-hoc Tukey tests is recommended for multi-dose studies (e.g., 0.5×, 1×, 2× therapeutic doses). Non-linear regression models can identify threshold doses for adverse effects (e.g., creatinine elevation at >1.5 mg/kg) . Meta-analyses of existing datasets (e.g., cattle, rabbits) improve generalizability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.